2-Amino-1,3-dibromofluorene
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Overview
Description
2-Amino-1,3-dibromofluorene is an organic compound with the molecular formula C13H9Br2N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with two bromine atoms and an amino group attached to the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-dibromofluorene typically involves the bromination of fluorene followed by the introduction of an amino group. One common method starts with the bromination of fluorene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 1,3-dibromofluorene is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 2-position .
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-dibromofluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form 2-amino-1,3-difluorofluorene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted fluorenes, nitrofluorenes, and reduced fluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1,3-dibromofluorene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Amino-1,3-dibromofluorene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromofluorene: Similar structure but with only one bromine atom.
2-Amino-7-bromofluorene: Bromine atom at a different position.
2-Acetylamino-1,3-dibromofluorene: Acetylated amino group
Uniqueness
2-Amino-1,3-dibromofluorene is unique due to the presence of two bromine atoms at the 1 and 3 positions, which can significantly influence its chemical reactivity and biological activity. The combination of the amino group and bromine atoms provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
3405-09-2 |
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Molecular Formula |
C13H9Br2N |
Molecular Weight |
339.02 g/mol |
IUPAC Name |
1,3-dibromo-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H9Br2N/c14-11-6-9-8-4-2-1-3-7(8)5-10(9)12(15)13(11)16/h1-4,6H,5,16H2 |
InChI Key |
LHRWVIZWZMXYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=C(C(=C31)Br)N)Br |
Origin of Product |
United States |
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